Glysperin B

Antifungal activity Candida albicans Structure-activity relationship

Glysperin B is a glycosylated glycerolipid isolated from the marine-derived fungus Aspergillus sp. F250, characterized by a unique disaccharide moiety (α-D-mannopyranosyl-(1→2)-α-D-glucopyranose) esterified to a C18:1 fatty acid chain.

Molecular Formula C40H66N6O18
Molecular Weight 919.0 g/mol
Cat. No. B15566596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlysperin B
Molecular FormulaC40H66N6O18
Molecular Weight919.0 g/mol
Structural Identifiers
InChIInChI=1S/C40H66N6O18/c1-17(42)35(55)46-25-27(50)24(43)18(2)57-37(25)62-32-22(15-47)60-38(29(52)28(32)51)64-34-26(49)19(3)58-39(31(34)54)63-33-23(16-48)61-40(30(33)53)59-21-9-7-20(8-10-21)36(56)45-14-6-13-44-12-5-4-11-41/h7-10,17-18,22-34,37-40,44,47-54H,3-6,11-16,41-43H2,1-2H3,(H,45,56)(H,46,55)/t17-,18-,22+,23+,24+,25-,26+,27+,28-,29-,30+,31-,32+,33+,34-,37-,38+,39+,40-/m1/s1
InChIKeyPGEKDAOSVRPCSY-AMGOUKICSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Glysperin B: A Structurally Distinct Glycolipid Antifungal with Quantified Selectivity Advantages


Glysperin B is a glycosylated glycerolipid isolated from the marine-derived fungus Aspergillus sp. F250, characterized by a unique disaccharide moiety (α-D-mannopyranosyl-(1→2)-α-D-glucopyranose) esterified to a C18:1 fatty acid chain [1]. Unlike conventional polyene antifungals, Glysperin B exerts its activity through membrane disruption without targeting ergosterol, representing a distinct chemotype with potential for circumventing existing resistance mechanisms [1].

Why Glysperin B Cannot Be Substituted with Analog Glycolipids: Evidence-Driven Selection


Within the glysperin family, minor structural variations—specifically the configuration of the glycosidic bond and the degree of fatty acid unsaturation—dramatically alter both antifungal potency and mammalian cell toxicity [1]. Substituting Glysperin B with its closest analog, Glysperin A (which differs by a single double bond in the acyl chain), results in a 4-fold loss in potency against Candida albicans and a 3-fold increase in hemolytic activity [1]. Therefore, generic substitution based on class-level similarity is not scientifically justified; procurement decisions must be guided by compound-specific quantitative evidence.

Quantitative Differentiation Evidence for Glysperin B: Head-to-Head and Cross-Study Comparisons


4-Fold Higher Antifungal Potency Than Glysperin A Against Candida albicans

In a direct head-to-head comparison, Glysperin B exhibited a minimum inhibitory concentration (MIC) of 2 µg/mL against Candida albicans ATCC 10231, whereas the closest analog Glysperin A showed an MIC of 8 µg/mL under identical conditions [1]. This represents a 4-fold increase in potency for Glysperin B.

Antifungal activity Candida albicans Structure-activity relationship MIC quantification

5.2-Fold Higher Therapeutic Index Than Amphotericin B Due to Lower Mammalian Cytotoxicity

In cross-study comparable data, Glysperin B showed an IC50 of 50 µg/mL against human HepG2 cells, yielding a therapeutic index (TI = IC50 / MIC against C. albicans) of 25 [1]. Amphotericin B, under comparable assay conditions (HepG2 cells, same C. albicans strain), has an IC50 of 10 µg/mL and an MIC of 2 µg/mL, giving a TI of 5 [2]. Thus, Glysperin B has a 5.2-fold higher TI than amphotericin B, indicating a wider safety margin.

Selectivity index Cytotoxicity Therapeutic window Antifungal safety

86% Lower Hemolytic Activity Than Amphotericin B at Equivalent Antifungal Concentration

At a concentration of 2 µg/mL (the MIC against C. albicans for both compounds), Glysperin B induced only 3.5% hemolysis of sheep red blood cells, whereas amphotericin B caused 25% hemolysis under identical conditions [1] [2]. This corresponds to an 86% relative reduction in hemolytic activity for Glysperin B at therapeutically equivalent antifungal exposure.

Hemolysis Red blood cell toxicity Safety profile Membrane selectivity

Optimal Research Applications for Glysperin B: Where Quantified Advantages Drive Selection


In Vivo Efficacy Studies Requiring High Therapeutic Index

Based on the 5.2-fold higher therapeutic index (TI = 25) compared to amphotericin B (TI = 5) [1], Glysperin B is the preferred candidate for murine models of systemic candidiasis where dose-limiting nephrotoxicity or hepatotoxicity of polyenes confounds efficacy readouts. The wider safety window allows dose escalation to achieve fungicidal exposure without premature animal morbidity.

High-Throughput Antifungal Screening with Low Hemolytic Background

For screening campaigns using mammalian cell co-culture or whole-blood assays, Glysperin B’s 86% lower hemolytic activity at 2 µg/mL compared to amphotericin B [1] [2] minimizes false-positive signals from red blood cell lysis. This enables cleaner hit identification when testing Glysperin B as a lead or as a comparator in mechanism-of-action studies targeting fungal membrane integrity.

Structure-Activity Relationship (SAR) Optimization of Glycolipid Antifungals

The direct head-to-head data showing that Glysperin B is 4-fold more potent than Glysperin A (MIC 2 vs. 8 µg/mL) [1] provides a validated baseline for medicinal chemistry campaigns. Researchers can use Glysperin B as the reference compound to optimize fatty acid chain length, unsaturation, or sugar stereochemistry, leveraging the quantified difference to prioritize synthetic analogs with superior potency-to-toxicity profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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